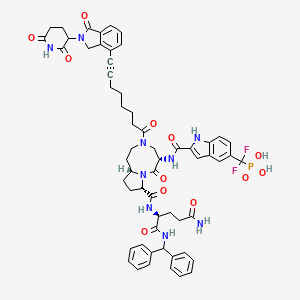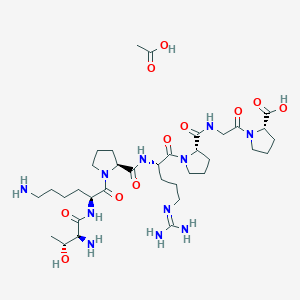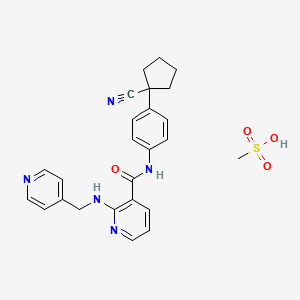
STING inhibitor C-171
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
STING inhibitor C-171 is a novel covalent antagonist of hsSTING.
Applications De Recherche Scientifique
STING Pathway Modulation in Cancer Therapy
STING (Stimulator of Interferon Genes) is a critical component of the innate immune system, playing a pivotal role in the host defense against cancer. The activation of the STING pathway can trigger antitumor immunity by promoting the production of type I interferons and other cytokines. However, this pathway's activation is a double-edged sword, as it can also lead to the suppression of immune responses through feedback mechanisms, such as the activation of the IL-6/STAT3 pathway. Research by Pei et al. (2019) highlights the potential of combining STING agonists with STAT3 inhibitors to enhance antitumor immunity, suggesting that STING pathway modulation could be a promising strategy in cancer immunotherapy (Pei et al., 2019).
Role in Inflammatory and Autoimmune Diseases
The STING pathway's activation has been implicated in the pathogenesis of various autoimmune and inflammatory disorders. Targeting this pathway with inhibitors could represent a therapeutic strategy for treating these conditions. Liu et al. (2022) explored the use of STING degraders based on the proteolysis-targeting chimera (PROTAC) technology, offering a novel approach to modulating the STING pathway in inflammatory diseases (Liu et al., 2022).
Advances in STING Pathway Inhibitors
Recent advancements in developing STING inhibitors highlight the pathway's therapeutic potential beyond cancer treatment, extending to autoimmune and inflammatory diseases. Shen et al. (2022) reviewed the current landscape of small-molecule STING inhibitors, emphasizing the need for further research to identify selective and efficacious candidates for clinical evaluation (Shen et al., 2022).
Propriétés
Nom du produit |
STING inhibitor C-171 |
|---|---|
Formule moléculaire |
C17H20N2O4 |
Poids moléculaire |
316.357 |
Nom IUPAC |
N-(4-Hexylphenyl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C17H20N2O4/c1-2-3-4-5-6-13-7-9-14(10-8-13)18-17(20)15-11-12-16(23-15)19(21)22/h7-12H,2-6H2,1H3,(H,18,20) |
Clé InChI |
WZVGWJZGQFSRBG-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C([N+]([O-])=O)O1)NC2=CC=C(CCCCCC)C=C2 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
STING inhibitor C-171 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(furan-2-ylmethyl)-3-[4-[methyl(propyl)amino]-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanamide](/img/structure/B1193563.png)
